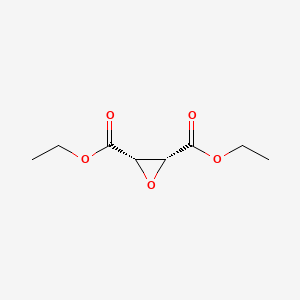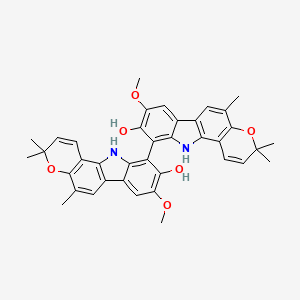
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate typically involves the nitrosation of a pyrrolidine derivative. One common method is the reaction of (S)-2-pyrrolidinecarboxylic acid with nitrous acid (HNO2) in the presence of a suitable solvent, such as acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the quality of the final product.
化学反应分析
Types of Reactions
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group (-NO2).
Reduction: The nitroso group can be reduced to form an amine group (-NH2).
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of Methyl (S)-1-nitro-2-pyrrolidinecarboxylate.
Reduction: Formation of Methyl (S)-1-amino-2-pyrrolidinecarboxylate.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and their derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a signaling molecule.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroso compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate involves its interaction with various molecular targets. The nitroso group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that can modulate cellular signaling pathways. These interactions can affect various biological processes, including gene expression, protein function, and cell proliferation.
相似化合物的比较
Similar Compounds
Methyl (S)-1-nitro-2-pyrrolidinecarboxylate: Similar structure but with a nitro group instead of a nitroso group.
Methyl (S)-1-amino-2-pyrrolidinecarboxylate: Similar structure but with an amino group instead of a nitroso group.
Methyl (S)-1-hydroxy-2-pyrrolidinecarboxylate: Similar structure but with a hydroxy group instead of a nitroso group.
Uniqueness
Methyl (S)-1-nitroso-2-pyrrolidinecarboxylate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can participate in various redox reactions, making the compound a valuable tool in both synthetic chemistry and biological research.
属性
CAS 编号 |
35909-01-4 |
|---|---|
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC 名称 |
methyl (2S)-1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(9)5-3-2-4-8(5)7-10/h5H,2-4H2,1H3/t5-/m0/s1 |
InChI 键 |
TWHZGAYWZCCUSQ-YFKPBYRVSA-N |
手性 SMILES |
COC(=O)[C@@H]1CCCN1N=O |
规范 SMILES |
COC(=O)C1CCCN1N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)


![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)






